7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
7-tert-Butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. Its structure includes a tert-butyl group at the 7-position, which enhances steric bulk and modulates electronic properties. The tert-butyl substituent distinguishes it from other analogs by improving metabolic stability and lipophilicity, critical factors in drug design .
Properties
IUPAC Name |
7-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-4-5-9-10(6-8)18-13-11(9)12(17)15-7-16-13/h7-8H,4-6H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYBCFOZMCEZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzothiophene with a suitable amine and a carbonyl compound under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothieno-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothieno-pyrimidines .
Scientific Research Applications
The applications of 7-tert-butyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives are varied, showing potential in medicinal chemistry and drug design . This class of compounds, particularly Mannich bases derived from them, have demonstrated anticancer, cytotoxic, antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral activities . Additionally, they have shown anticonvulsant, anti-inflammatory, analgesic, and antioxidant properties .
Medicinal Chemistry and Biological Activity
- Anticancer and Cytotoxic Agents: Mannich bases, generated through the introduction of an aminomethyl function, have shown promise as anticancer and cytotoxic agents . For instance, compounds with specific substitutions have exhibited significant cytotoxicity towards hepatoma cells, human Jurkat cells, and skeletal muscle-derived myoblasts .
- Antileukemic Effect: Mannich bases derived from aromatic aldehydes with chlorine, carboxyl, methoxy, or cinnamoyloxy groups have demonstrated significant potencies towards human tumor cell lines, particularly showing an antileukemic effect . These compounds often exhibit selective toxicity to different cells, enhancing their potential utility .
- Structure-Activity Relationship: Studies have shown that the substitution pattern in the phenyl ring of Mannich bases influences their cytotoxicity . For example, Mannich bases with 4-methylpiperazine or 4-ethylpiperazine residues were more active against cancer cell lines, while those with 4-phenylpiperazine residues showed reduced cytotoxicity .
Specific Derivatives and Their Applications
While the search results do not provide specific case studies or data tables focusing solely on the applications of 7-tert-butyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, they do offer information on related compounds:
- 3-Amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: This compound is available from Matrix Scientific and has a molecular formula of C₁₅H₂₁N₃OS and a molecular weight of 291.42. It is listed as an irritant .
- Ethyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate: This compound has a molecular weight of 379.5 g/mol and is associated with various synonyms and identifiers, including ChEMBL ID CHEMBL4171022 .
- 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide: This compound has a molecular formula of C22H25N3O2S and a molar mass of 395.52 .
Synthesis and Properties
Mechanism of Action
The mechanism of action of 7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Biological Activity
7-tert-butyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds related to the benzothieno-pyrimidine structure. For instance, derivatives of tetrahydrobenzo[b]thiophene have demonstrated significant antioxidant activity comparable to ascorbic acid. This suggests that 7-tert-butyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may also exhibit similar properties, potentially mitigating oxidative stress-related diseases .
Anti-Cancer Activity
The compound has been investigated as a potential inhibitor of various kinases implicated in cancer progression. Specifically, benzothieno-pyrimidine derivatives have shown promise as inhibitors of PIM kinases (PIM1, PIM2, and PIM3), which are associated with tumorigenesis. Compounds derived from this scaffold have exhibited subnanomolar inhibitory activity against these kinases . The inhibition of PIM kinases could disrupt pathways that promote cancer cell survival and proliferation.
Anti-Inflammatory Effects
Research indicates that benzothiophene derivatives possess anti-inflammatory properties. Compounds containing this scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This positions 7-tert-butyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one as a candidate for further development in treating inflammatory diseases .
Study 1: Inhibition of PIM Kinases
In one study focusing on the synthesis of benzothieno-pyrimidine derivatives, researchers identified several potent inhibitors of PIM kinases through high-throughput screening (HTS). The most promising candidates exhibited Ki values in the low nanomolar range against all three isoforms of PIM kinases .
Study 2: Antioxidant Activity Evaluation
A comparative study evaluated the total antioxidant capacity (TAC) of various synthetic derivatives against ascorbic acid. The findings indicated that certain derivatives showed significant TAC values, suggesting their potential utility in oxidative stress-related therapies .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
